dimethyl pyridine-2,6-dicarboxylate
CAS No.: 5453-67-8
Cat. No.: VC21117498
Molecular Formula: C9H9NO4
Molecular Weight: 195.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5453-67-8 |
---|---|
Molecular Formula | C9H9NO4 |
Molecular Weight | 195.17 g/mol |
IUPAC Name | dimethyl pyridine-2,6-dicarboxylate |
Standard InChI | InChI=1S/C9H9NO4/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2/h3-5H,1-2H3 |
Standard InChI Key | SNQQJEJPJMXYTR-UHFFFAOYSA-N |
SMILES | COC(=O)C1=NC(=CC=C1)C(=O)OC |
Canonical SMILES | COC(=O)C1=NC(=CC=C1)C(=O)OC |
Introduction
Chemical Identity and Structure
Dimethyl pyridine-2,6-dicarboxylate is a symmetrical diester consisting of a pyridine core with two methyl carboxylate groups positioned at the 2 and 6 positions. This arrangement creates a molecule with distinctive binding properties and chemical characteristics. The compound features a nitrogen-containing heterocyclic ring with ester functional groups extending from both sides of the pyridine nucleus, creating a rigid structure with specific electronic distribution .
Nomenclature and Identification
The compound is identified by several synonyms in scientific literature and chemical databases. Table 1 presents the key identifiers for dimethyl pyridine-2,6-dicarboxylate.
Table 1: Compound Identifiers
Parameter | Value |
---|---|
Chemical Formula | C₉H₉NO₄ |
Molecular Weight | 195.1721 g/mol |
CAS Registry Number | 5453-67-8 |
IUPAC Standard InChIKey | SNQQJEJPJMXYTR-UHFFFAOYSA-N |
Common Names | Pyridine-2,6-dicarboxylic acid dimethyl ester; Dimethyl 2,6-pyridinedicarboxylate; Dimethyl pyridine-2,6-carboxylate |
The compound's systematic naming follows IUPAC conventions, with the core pyridine structure serving as the parent compound and the position and nature of functional groups specified in the prefix and suffix .
Physical and Chemical Properties
Dimethyl pyridine-2,6-dicarboxylate demonstrates physical and chemical properties that reflect its molecular structure and functional group arrangement. As a diester derivative of a heterocyclic compound, it exhibits characteristics that influence its behavior in various chemical environments.
Physical Properties
The compound exists as a crystalline solid at standard temperature and pressure. Its physical state is consistent with similar diester compounds of comparable molecular weight. The presence of the pyridine ring contributes to its thermal stability, while the ester groups influence its solubility profile in various solvents .
Chemical Reactivity
The chemical reactivity of dimethyl pyridine-2,6-dicarboxylate is primarily determined by:
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The nitrogen atom in the pyridine ring, which acts as a weak base and potential coordination site
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The two ester functional groups, which can undergo typical ester reactions including hydrolysis, transesterification, and reduction
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The aromatic character of the pyridine ring, which influences its electrophilic substitution reactions
These reactive sites make the compound useful as a building block in organic synthesis, particularly in the preparation of coordination compounds, ligands, and functional materials .
Spectroscopic Characterization
Comprehensive spectroscopic analysis provides valuable insight into the structural and electronic properties of dimethyl pyridine-2,6-dicarboxylate. Multiple spectroscopic techniques have been employed to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of dimethyl pyridine-2,6-dicarboxylate in CDCl₃ reveals characteristic signals that confirm its structure. The aromatic protons of the pyridine ring appear as distinct signals in the downfield region, while the methyl protons of the ester groups appear as singlets in the upfield region .
Table 2: ¹H NMR Data for Dimethyl Pyridine-2,6-Dicarboxylate
Signal Assignment | Chemical Shift (ppm) |
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Aromatic proton D(A) | 8.31 |
Aromatic proton D(B) | 8.04 |
Methyl ester protons | Not explicitly listed in the search results |
The symmetrical nature of the molecule is reflected in its relatively simple NMR spectrum, with the aromatic region showing a pattern consistent with a 2,6-disubstituted pyridine ring .
Mass Spectrometry
Mass spectrometric analysis of dimethyl pyridine-2,6-dicarboxylate provides insight into its fragmentation pattern and molecular stability. The mass spectrum shows a molecular ion peak at m/z 195, corresponding to the molecular weight of the compound. Significant fragment ions are observed, providing a characteristic fingerprint for the compound's identification .
Table 3: Major Mass Spectral Fragments
m/z | Relative Intensity (%) |
---|---|
137 | 100.0 |
105 | 49.5 |
136 | 27.3 |
165 | 15.6 |
59 | 13.8 |
77 | 13.9 |
195 (molecular ion) | 2.0 |
The fragmentation pattern indicates the preferential cleavage of specific bonds within the molecule, particularly those associated with the ester groups. The base peak at m/z 137 likely corresponds to the loss of a methoxy group, while other fragments represent various structural components of the molecule .
Thermochemical Properties
The thermochemical properties of dimethyl pyridine-2,6-dicarboxylate are of significant interest for understanding its stability, reactivity, and energetics in chemical processes.
Enthalpy of Formation
Thermochemical studies have determined the standard molar enthalpy of formation for gaseous dimethyl pyridine-2,6-dicarboxylate to be −(562.4 ± 4.2) kJ·mol⁻¹. This value was derived from combustion calorimetry measurements and provides valuable information about the compound's energetic stability .
Theoretical Calculations
Synthetic Approaches
Several synthetic pathways have been developed for the preparation of dimethyl pyridine-2,6-dicarboxylate, with the most common approach involving the esterification of 2,6-pyridinedicarboxylic acid (dipicolinic acid).
Esterification of Dipicolinic Acid
Dimethyl pyridine-2,6-dicarboxylate is commonly synthesized by the direct esterification of 2,6-pyridinedicarboxylic acid with methanol in the presence of a catalyst, typically a strong acid such as sulfuric acid or hydrogen chloride. This reaction follows the standard mechanism for Fischer esterification, with the carboxylic acid groups of dipicolinic acid reacting with methanol to form methyl ester groups .
Industrial Production
The industrial production of dimethyl pyridine-2,6-dicarboxylate typically begins with the synthesis of 2,6-pyridinedicarboxylic acid. A significant method for preparing this precursor involves the oxidation of 2,6-dimethylpyridine (2,6-lutidine) using hexavalent chromium salts in an acidic environment .
The process described in the patent literature involves:
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Oxidation of 2,6-dimethylpyridine in an acidic environment using hexavalent chromium salts (such as sodium bichromate) or chromic anhydride
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Formation of an addition compound between the resulting dipicolinic acid and chromic anhydride
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Hydrolysis of the addition compound to isolate 2,6-pyridinedicarboxylic acid
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Subsequent esterification to form dimethyl pyridine-2,6-dicarboxylate
This two-stage process can achieve yields exceeding 80% of the theoretical value, with continuous processes reaching up to 90% yield .
Applications and Significance
Dimethyl pyridine-2,6-dicarboxylate serves various functions in chemical research and industrial applications, primarily as a versatile building block for organic synthesis.
Chemical Synthesis
The compound is frequently employed as a starting material for the synthesis of various pyridine derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science . Its symmetrical structure and functional group arrangement make it particularly useful for the preparation of:
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Chelating ligands for coordination chemistry
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Precursors for polymeric materials
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Intermediate compounds in the synthesis of biologically active molecules
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Functional materials with specific electronic or optical properties
Relationship to Dipicolinic Acid
The relevance of dimethyl pyridine-2,6-dicarboxylate is closely tied to the significance of its parent compound, dipicolinic acid. Dipicolinic acid has numerous applications, including:
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Use as a monomer in the synthesis of polyester or polyamide copolymers
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Function as a stabilizing agent for peroxides and peracids
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Application in metal surface polishing solutions
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Role as a stabilizing agent for materials susceptible to degradation by metal ions (sequestering effect)
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Utility as a stabilizing agent for epoxy resins and photographic solutions
As the dimethyl ester of dipicolinic acid, dimethyl pyridine-2,6-dicarboxylate can serve as a more lipophilic and readily manipulable precursor for many of these applications, offering improved solubility in organic solvents and controlled reactivity compared to the free acid .
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